molecular formula C8H9ClF3NS B2553908 {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride CAS No. 127842-66-4

{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride

Cat. No.: B2553908
CAS No.: 127842-66-4
M. Wt: 243.67
InChI Key: HSSWIGTXFACQPN-UHFFFAOYSA-N
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Description

{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is a benzylamine derivative featuring a trifluoromethyl sulfanyl (-SCF₃) substituent at the para position of the phenyl ring, with a methanamine hydrochloride moiety.

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSWIGTXFACQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)SC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride typically involves multiple steps:

    Formation of the Trifluoromethylsulfanyl Group: This step often involves the reaction of a phenyl compound with trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions to introduce the trifluoromethylsulfanyl group.

    Amination: The next step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the phenyl compound is treated with a suitable amine source, such as ammonia or an amine derivative.

    Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Key Reagents and Conditions

StepReagents/ConditionsPurpose
1Activated aromatic ring, nucleophile (e.g., SCl₂, CF₃SO₂Na)Introduce -SCF₃ group
2Amine precursor (e.g., benzylamine derivatives), reducing agents (e.g., NaBH₄, H₂/Pd)Form amine functionality
3HCl gas or HCl solutionSalt formation

Substitution Reactions

The sulfanyl (-SCF₃) group is a strong electron-withdrawing group, making the para position of the aromatic ring susceptible to nucleophilic aromatic substitution. Potential reactions include:

  • Nucleophilic substitution with amines : Reaction with secondary or tertiary amines under basic conditions.

  • Cross-coupling reactions : Use of Suzuki/Miyaura coupling for C-C bond formation.

Reaction Conditions

Reaction TypeReagentsTemperatureYield
Nucleophilic substitutionR-Nu (e.g., NH₂R), K₂CO₃, DMF80–100°C60–80%
Suzuki couplingBoronic acid, Pd(PPh₃)₄, K₂CO₃, DMF80–100°C70–85%

Elimination Reactions

The amine hydrochloride salt can undergo elimination under basic conditions, forming imine intermediates or undergoing Hofmann degradation.

Elimination Pathway

ReactionReagentsConditionsProduct
Hofmann eliminationNaOH, (CH₃)₃COHReflux, 60–80°CAlkene
Imine formationCarbonyl compounds (e.g., ketones)Acid catalysis, 40–60°CSchiff base

Coupling Reactions

The benzylamine moiety can participate in peptide coupling or amide bond formation.

Peptide Coupling

ReagentsSolventTemperatureYield
HOBt, WSC-HCl, DMFDMF25°C80–90%

Stability and Handling

Based on analogous compounds (e.g., ):

  • Storage : Require refrigeration to prevent degradation.

  • Sensitivity : Sulfanyl groups are prone to oxidation under acidic or basic conditions.

Material Science

Incorporation into polymers improves thermal stability and chemical resistance .

Analytical Uses

Serves as a standard in fluorinated compound analysis due to its stable and well-characterized structure .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds with similar structural motifs to {4-[(trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown promising results against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the low microgram per milliliter range . The trifluoromethyl group is known to enhance lipophilicity, which may facilitate better membrane permeability and increased biological activity.

Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that related compounds can inhibit the growth of cancer cell lines, with some exhibiting high levels of cytotoxicity against human tumor cells. For example, a recent study showed a compound with a similar structure had an average growth inhibition rate of 12.53% against a panel of cancer cell lines . The incorporation of the trifluoromethyl group appears to play a critical role in modulating the biological activity of these compounds.

Drug Development
The unique chemical structure of this compound positions it as a candidate for drug development. Its potential therapeutic properties are being explored in the context of designing new drugs targeting specific pathways, particularly those involved in cancer and infectious diseases . The trifluoromethyl group is often associated with improved pharmacokinetic profiles, making such compounds attractive for further investigation.

Material Science Applications

Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing novel polymers. The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance, which are desirable properties in various applications including coatings and adhesives.

Nanotechnology
The compound’s unique properties may also lend themselves to applications in nanotechnology. Research into nanocarriers for drug delivery often utilizes compounds that can modify surface characteristics and improve loading efficiency. The trifluoromethyl group can influence the interaction between nanoparticles and biological systems, potentially enhancing the efficacy of drug delivery systems .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityCompounds similar to this compound showed MIC values as low as 1 µg/mL against Staphylococcus aureus.
Anticancer ActivityRelated compounds exhibited significant cytotoxicity with an average growth inhibition rate of 12.53% across multiple cancer cell lines.
Drug DevelopmentTrifluoromethyl-substituted derivatives were identified as promising leads for new antimalarial drugs based on structural optimization studies.

Mechanism of Action

The mechanism of action of {4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs, emphasizing differences in substituents, molecular formulas, and physicochemical properties:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
[4-(Methylsulfanyl)phenoxy]ethanamine HCl Methylsulfanyl (-SMe), phenoxy C₉H₁₂ClNOS 217.71 1211477-99-4 Ethoxy linker; enhanced solubility
[4-(Methanesulfinyl)phenyl]methanamine HCl Sulfinylmethyl (-SOCH₃) C₉H₁₄ClNOS 219.73 1803612-21-6 Sulfoxide group; stored at -20°C
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl Ethylsulfonyl (-SO₂Et), fluorine C₉H₁₃ClFNO₂S 253.72 1803611-51-9 Sulfonyl group; fluorinated analog
(4-Methoxyphenyl)(phenyl)methanamine HCl Methoxy (-OMe), biphenyl C₁₄H₁₆ClNO 249.74 5267-46-9 Soluble in DMSO, methanol
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl Cyclopropyl, -CF₃ C₁₁H₁₂ClF₃N 262.67 1263094-18-3 Cyclopropyl enhances steric bulk

Key Differences in Physicochemical Properties

Electron-Withdrawing Effects: The -SCF₃ group in the target compound is more electron-withdrawing than -SMe () or -SOCH₃ (), which may reduce metabolic oxidation rates compared to sulfides or sulfoxides .

Lipophilicity and Solubility :

  • The biphenyl structure in (4-Methoxyphenyl)(phenyl)methanamine HCl () increases hydrophobicity, whereas ethoxy linkers () improve aqueous solubility.
  • Sulfonyl groups () generally enhance solubility in polar solvents compared to sulfanyl or sulfinyl groups.

Stereochemical Considerations :

  • Enantiopure analogs like (S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl () highlight the importance of chirality in pharmacological activity, though toxicity data for most compounds remain unstudied .

Biological Activity

{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl and sulfanyl groups. These moieties are known to enhance biological activity, making this compound a potential candidate for various therapeutic applications. Despite limited direct literature on this specific compound, insights can be drawn from related studies on similar compounds containing these functional groups.

Chemical Structure and Properties

The molecular formula for this compound is C9H10ClF3NC_9H_{10}ClF_3N. The presence of the trifluoromethyl group (CF3-CF_3) significantly influences the compound's lipophilicity and biological interactions, while the sulfanyl group (S-S) may enhance its reactivity with biological macromolecules.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl and sulfanyl groups exhibit a range of biological activities, including:

  • Antimicrobial Activity : Trifluoromethyl compounds have been associated with enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes.
  • Anticancer Potential : The electronic properties of the trifluoromethyl group can improve binding affinities to targets involved in cancer pathways, potentially leading to effective therapeutic agents.

The mechanisms by which this compound may exert its biological effects include:

  • Protein Interaction : The compound may interact with proteins involved in signaling pathways, enhancing or inhibiting their activity.
  • Calcium Signaling : Similar compounds have been shown to initiate cellular signaling cascades through calcium release, which is critical in various physiological processes.

Case Studies and Research Findings

While specific studies on this compound are scarce, several related compounds provide valuable insights:

  • Inhibition Studies : Research has demonstrated that trifluoromethyl-substituted compounds can inhibit key enzymes involved in cancer progression. For instance, the inclusion of a trifluoromethyl group in phenolic compounds has been shown to increase potency against 5-hydroxytryptamine (5-HT) uptake by six-fold compared to non-fluorinated analogs .
  • Pharmacokinetics : A study on structurally similar compounds indicated favorable pharmacokinetic profiles, including good brain penetration and moderate half-lives, which are essential for therapeutic efficacy .
  • Comparative Analysis : A comparative analysis of related compounds showed that those with a trifluoromethyl group exhibited enhanced biological activity due to improved interaction dynamics with biological targets. This was evidenced by molecular docking studies that revealed significant binding affinities.

Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesBiological ActivityKey Findings
Compound ATrifluoromethyl groupAntimicrobialHigh potency against Gram-positive bacteria
Compound BSulfanyl groupAnticancerInhibits tumor cell proliferation in vitro
Compound CBoth groupsAntiviralEffective against H5N1 and SARS-CoV-2 viruses

Pharmacokinetic Parameters

ParameterValue for Similar Compounds
Half-life2–6 hours
Brain penetrationModerate to high
Plasma bindingLow to moderate

Q & A

Q. How can computational modeling predict electronic properties for drug design?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential (ESP) for SAR studies .
  • Molecular Docking : AutoDock Vina simulates binding to 5-HT₆ receptors (PDB: 4IAR) .

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